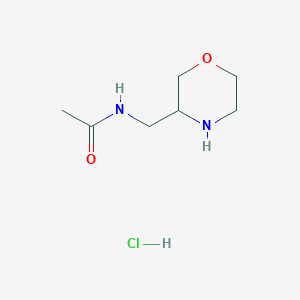

N-(morpholin-3-ylmethyl)acetamide hydrochloride

Description

Properties

Molecular Formula |

C7H15ClN2O2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

N-(morpholin-3-ylmethyl)acetamide;hydrochloride |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-6(10)9-4-7-5-11-3-2-8-7;/h7-8H,2-5H2,1H3,(H,9,10);1H |

InChI Key |

PFQWQDJFBLWVNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1COCCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(morpholin-3-ylmethyl)acetamide hydrochloride typically involves the reaction of morpholine with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-(morpholin-3-ylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-(morpholin-3-ylmethyl)acetamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(morpholin-3-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Derivatives

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()

- Structure: Contains a morpholinone ring (oxidized morpholine) with acetyl and dimethyl substituents, coupled to an isopropylphenyl-acetamide group.

- Molecular Weight : 347 g/mol (M+H) .

- Synthesis : Prepared via acetylation of precursor amines under basic conditions.

Linezolid Impurity 32 HCl (N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide Hydrochloride) ()

- Structure: Combines a morpholinylphenyl group with a hydroxypropyl-aminoacetamide chain.

- Molecular Weight : ~284.78 g/mol .

- Application : Thermal degradation product of the antibiotic Linezolid, indicating structural instability under heat.

- Relevance : Highlights the impact of fluorine and hydroxypropyl groups on compound stability and bioactivity.

Non-Morpholine Heterocyclic Analogs

N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide Hydrochloride ()

- Structure : Features a tetrahydropyridine ring (partially saturated pyridine) instead of morpholine.

- Molecular Weight : 216.28 g/mol .

- Key Difference : Reduced oxygen content in the heterocycle may alter solubility and target binding compared to morpholine derivatives.

2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) ()

Simple Acetamide Hydrochlorides

2-(Methylamino)-N-(propan-2-yl)acetamide Hydrochloride ()

- Structure: Lacks a heterocycle; includes methylamino and isopropyl groups.

- Molecular Weight : 166.65 g/mol .

- Application : Simpler structure likely used in peptide mimetics or small-molecule probes.

N-(3-(Aminomethyl)phenyl)acetamide Hydrochloride ()

Structural and Functional Analysis Table

Research Findings and Implications

- Morpholine vs.

- Substituent Effects : Bulky groups (e.g., isopropylphenyl in ) reduce metabolic clearance but may limit blood-brain barrier penetration. Fluorine substitution () increases electronegativity and stability .

- Pharmacological Potential: While N-(morpholin-3-ylmethyl)acetamide HCl lacks direct activity data, structurally related compounds show antiviral, antimicrobial, and neurological activities, suggesting avenues for further testing .

Biological Activity

N-(morpholin-3-ylmethyl)acetamide hydrochloride, a compound derived from morpholine, has garnered attention in recent years for its diverse biological activities. This article provides an overview of its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is a morpholine derivative characterized by the presence of an acetamide functional group. Its molecular structure can be represented as follows:

This compound exhibits properties that make it suitable for various biological applications, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Antibacterial and Antifungal Properties

Research has demonstrated that this compound possesses significant antimicrobial activity against various bacterial and fungal strains. In a study assessing the antibacterial efficacy of several morpholine derivatives, N-(morpholin-3-ylmethyl)acetamide showed promising results against Gram-positive bacteria, including Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 0.0048 to 0.0195 mg/mL for effective strains, indicating strong antibacterial potential .

Furthermore, this compound has been evaluated for antifungal activity against Candida species and Aspergillus species. It was found to exhibit fungicidal properties with MIC values that suggest effective inhibition of fungal growth .

Cytotoxicity and Anticancer Activity

Mechanisms of Action

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Notably, it induced apoptosis in HepG2 cells through caspase-dependent pathways, highlighting its potential as an anticancer agent . The compound’s ability to modulate apoptotic pathways suggests that it may serve as a therapeutic candidate for liver cancer treatment.

Case Studies

In a specific case study involving the treatment of MDA-MB-231 breast cancer cells, this compound demonstrated a significant reduction in cell viability after a 72-hour exposure period at concentrations of 10 μM. This indicates its potential utility in breast cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies conducted on morpholine derivatives have elucidated key structural features that enhance biological activity. Modifications at the 2-position of the morpholine ring have been shown to improve both antimicrobial and anticancer activities. For instance, the introduction of various substituents on the aromatic ring has led to increased potency against target pathogens .

| Compound | Structure Modification | MIC (mg/mL) | Activity |

|---|---|---|---|

| 1 | No modification | 0.0048 | Antibacterial |

| 2 | Hydroxyl group added | 0.0025 | Enhanced antibacterial |

| 3 | Methyl substitution | 0.0195 | Antifungal |

Pharmacokinetics and Toxicology

Stability and Metabolism

Pharmacokinetic studies have indicated that while this compound exhibits promising biological activity, its metabolic stability remains a concern. Research has shown that certain derivatives are rapidly metabolized in vivo, which may limit their therapeutic efficacy .

Toxicological Assessments

Toxicity evaluations have revealed that at effective concentrations, this compound exhibits minimal cytotoxicity towards normal cell lines, making it a candidate for further development in clinical applications .

Q & A

How can synthetic routes for N-(morpholin-3-ylmethyl)acetamide hydrochloride be optimized to minimize competing side reactions?

Methodological Answer:

Optimization requires careful control of reaction conditions, such as stoichiometric ratios (e.g., using 1.5 equivalents of acetyl chloride relative to the amine precursor to drive acetylation to completion) and stepwise addition of reagents to suppress hydrolysis . Solvent selection (e.g., dichloromethane for improved reactant solubility) and inert atmospheres (N₂ or Ar) prevent unwanted oxidation. Post-reaction purification via gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) enhance yield and purity .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Protocol:

- 1H/13C NMR : Identify proton environments (e.g., δ 4.90 ppm for morpholine ring protons) and confirm acetamide carbonyl resonance at ~169.8 ppm .

- ESI/APCI-MS : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z 347) and adducts (e.g., [M+Na]⁺) to verify molecular weight .

- FT-IR : Confirm N–H stretching (~3300 cm⁻¹) and C=O absorption (~1650 cm⁻¹) .

How can researchers resolve contradictory bioactivity data for morpholinone derivatives in different assay systems?

Advanced Analysis:

Contradictions often arise from assay-specific variables (e.g., pH, solvent polarity, or cell membrane permeability). For example, aqueous solubility of the hydrochloride salt may enhance activity in cell-based assays but reduce membrane penetration in hydrophobic environments . Validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and control for salt dissociation effects by comparing freebase and hydrochloride forms .

What strategies are recommended for assessing the hydrolytic stability of this compound under physiological conditions?

Experimental Design:

- pH-Dependent Stability Studies : Incubate the compound in buffers simulating physiological pH (e.g., pH 2.0 for gastric fluid, pH 7.4 for blood). Monitor degradation via HPLC at intervals (0–48 hrs) .

- Hydrolysis Products : Identify by LC-MS; acetamide hydrolysis typically yields morpholin-3-ylmethylamine and acetic acid .

- Temperature Control : Conduct at 37°C to mimic in vivo conditions .

How can computational modeling aid in predicting the interaction of this compound with biological targets?

Advanced Methodology:

- Docking Simulations : Use software like AutoDock Vina to model binding to receptors (e.g., neurotransmitter transporters) based on morpholine ring flexibility and acetamide hydrogen-bonding potential .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

- QSAR Models : Corrogate substituent effects (e.g., trifluoromethyl groups in analogs) on activity using datasets from PubChem BioAssay .

What are the critical considerations for scaling up the synthesis of this compound from milligram to gram quantities?

Process Chemistry:

- Reagent Equivalents : Maintain molar ratios (e.g., 3:1 Na₂CO₃:amine for deprotonation) to avoid side-product formation .

- Solvent Volume Reduction : Transition from batch to flow chemistry for exothermic steps (e.g., acetylation) to improve heat dissipation .

- Purification Scalability : Replace column chromatography with recrystallization or trituration (e.g., using ethyl acetate/hexane mixtures) .

How does the introduction of spirocyclic moieties (e.g., diazaspiro[4.5]decane) alter the physicochemical properties of acetamide derivatives?

Structure-Property Relationships:

Spirocyclic systems increase steric bulk, reducing aqueous solubility but enhancing metabolic stability. For example, N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide hydrochloride exhibits logP ~1.2 vs. ~0.5 for non-spiro analogs, correlating with prolonged plasma half-life in pharmacokinetic studies . Characterize via X-ray crystallography to confirm sp³ hybridization at the spiro junction .

What are the limitations of using this compound in in vivo studies?

Preclinical Considerations:

- Bioavailability : The hydrochloride salt’s high polarity may limit blood-brain barrier penetration. Consider prodrug strategies (e.g., esterification of the acetamide) .

- Toxicity Screening : Assess hepatotoxicity via CYP450 inhibition assays (e.g., CYP3A4) and hemolytic potential in erythrocyte lysis tests .

- Metabolite Identification : Use radiolabeled analogs (e.g., ¹⁴C at the morpholine ring) to track metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.